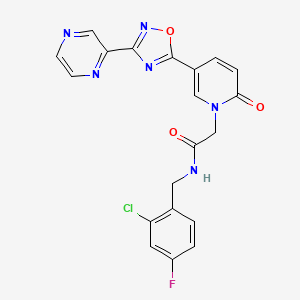

![molecular formula C21H23ClN4O2 B2367294 4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 2460751-18-0](/img/structure/B2367294.png)

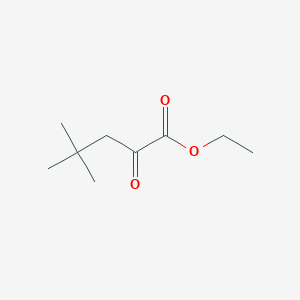

4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” is a chemical compound. It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds that have been studied for their potential applications in medical technology .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines, including the compound , has been explored in various studies . One method involves the use of a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This method aims to avoid a large amount of phosphorus-containing waste liquid in the production process .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives, including the compound , has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines have been studied . For instance, one method involves the use of a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Scientific Research Applications

Synthesis Methods

- A green and simple method for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including compounds related to 4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide, has been reported. This Cu-catalyzed approach is efficient for synthesizing a range of pyrrolo[2,3-d]pyrimidine derivatives, providing an economical pathway for their development (Wang et al., 2017).

Chemical Reactions

- Studies have explored the reactions of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile, a compound related to this compound. These reactions have led to the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives, contributing to the understanding of the chemistry of these compounds (Kim and Santilli, 1971).

Potential Biological Activities

- The synthesis and evaluation of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have been conducted. These studies investigate their potential antiproliferative and antiviral activities, indicating the biological relevance of such compounds (Pudlo et al., 1990).

Mechanism of Action

While the specific mechanism of action of “4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” is not mentioned in the search results, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential as kinase inhibitors . These compounds may interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .

Future Directions

The future directions for research on “4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide” and similar compounds could involve further exploration of their potential as kinase inhibitors . Additionally, improved synthesis methods that are more environmentally friendly could also be a focus of future research .

Properties

IUPAC Name |

4-chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2/c1-21(12-27,14-7-3-2-4-8-14)25-20(28)16-11-26(15-9-5-6-10-15)19-17(16)18(22)23-13-24-19/h2-4,7-8,11,13,15,27H,5-6,9-10,12H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBSIUVNYGZQQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C(=NC=N3)Cl)C4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

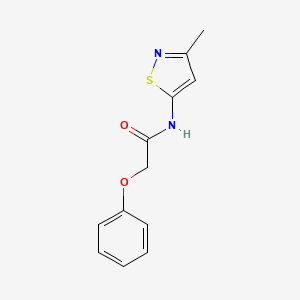

![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)

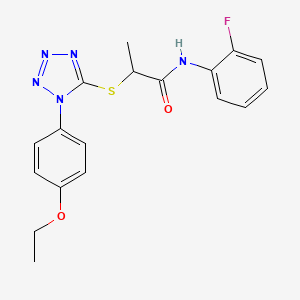

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

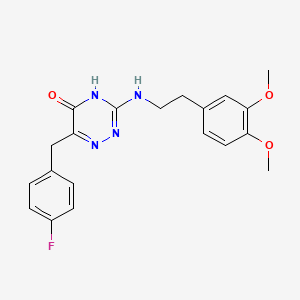

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)